2-[(3-Methoxyphenyl)sulfanyl]cyclopentan-1-one
CAS No.:
Cat. No.: VC17708273
Molecular Formula: C12H14O2S
Molecular Weight: 222.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14O2S |
|---|---|
| Molecular Weight | 222.31 g/mol |
| IUPAC Name | 2-(3-methoxyphenyl)sulfanylcyclopentan-1-one |
| Standard InChI | InChI=1S/C12H14O2S/c1-14-9-4-2-5-10(8-9)15-12-7-3-6-11(12)13/h2,4-5,8,12H,3,6-7H2,1H3 |
| Standard InChI Key | CDVGFNWZVPRIMO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC=C1)SC2CCCC2=O |
Introduction
2-[(3-Methoxyphenyl)sulfanyl]cyclopentan-1-one is an organic compound that has garnered significant attention due to its unique structure and potential applications in medicinal chemistry. This compound features a cyclopentanone core substituted with a methoxyphenylsulfanyl group, contributing to its chemical properties and biological activities. Its molecular formula is C12H14O2S, and it is classified as both a ketone and a thioether .
Synthesis Methods
The synthesis of 2-[(3-Methoxyphenyl)sulfanyl]cyclopentan-1-one can be achieved through various chemical routes, primarily involving nucleophilic substitution reactions or coupling reactions. The general approach includes the nucleophilic attack of the sulfur atom from the sulfanyl group on the carbonyl carbon of cyclopentanone, followed by subsequent elimination steps to yield the desired product. The yield can be optimized by adjusting reaction time, temperature, and solvent choice.
Chemical Reactions and Applications
2-[(3-Methoxyphenyl)sulfanyl]cyclopentan-1-one can participate in various chemical reactions, including oxidation and reduction processes. Typical reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The conditions must be carefully controlled to achieve desired selectivity and yield.
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Hydrogen Peroxide | Controlled Temperature and Solvent |
| Reduction | Lithium Aluminum Hydride | Controlled Temperature and Solvent |
Biological Activities and Potential Applications
Experimental studies have indicated that compounds with similar structures exhibit significant biological activities, including antimicrobial and anticancer properties. The potential applications of 2-[(3-Methoxyphenyl)sulfanyl]cyclopentan-1-one include its use as a precursor in the synthesis of biologically active molecules, making it a valuable compound in medicinal chemistry research.
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